![molecular formula C26H26N4O5 B2444308 methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate CAS No. 1251579-50-6](/img/structure/B2444308.png)
methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C26H26N4O5 and its molecular weight is 474.517. The purity is usually 95%.
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Biological Activity
Methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesized derivatives, and mechanisms of action based on available research findings.
Chemical Structure and Synthesis
The compound belongs to the pyrrolo[3,2-d]pyrimidine class, which has been extensively studied for its medicinal properties. The structural formula can be represented as follows:
The synthesis of this compound typically involves multi-step organic reactions including cyclization and substitution reactions that yield the desired pyrrolo[3,2-d]pyrimidine core structure.
Anticancer Properties
Research has shown that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have reported that compounds within this class can induce cell cycle arrest at the G2/M phase without triggering apoptosis, suggesting a unique mechanism of action that warrants further investigation .
Table 1: Antiproliferative Activity of Pyrrolo[3,2-d]pyrimidines
Compound ID | Cell Line | EC50 (μM) | Mechanism of Action |
---|---|---|---|
12i | HCC827 (EGFR mutation) | 0.21 | Covalent inhibition of EGFR |
7 | A549 (lung carcinoma) | 0.83 | G2/M phase arrest |
5 | MCF7 (breast cancer) | 1.5 | DNA damage |
The biological activity of this compound is attributed to its ability to interfere with key cellular pathways involved in tumor growth and survival. Notably, studies indicate that these compounds can inhibit critical kinases associated with cancer progression .
In addition to kinase inhibition, some derivatives have demonstrated the ability to induce oxidative stress within cancer cells, leading to enhanced apoptosis through mitochondrial pathways .
Case Studies
Several case studies illustrate the efficacy of pyrrolo[3,2-d]pyrimidine derivatives in preclinical models:
- Triple-Negative Breast Cancer : A study highlighted the use of a pyrrolo[3,2-d]pyrimidine derivative that showed promising results in reducing tumor size in mouse models while exhibiting a favorable pharmacokinetic profile with a half-life of approximately 32.7 minutes .
- Non-Small Cell Lung Cancer (NSCLC) : The selective inhibition of mutant EGFR by certain derivatives has been documented to enhance therapeutic outcomes in NSCLC models. The compound demonstrated an IC50 value significantly lower than that observed for wild-type EGFR .
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that this compound exhibits rapid metabolism but with potential for dose-dependent toxicity in vivo. Maximum tolerated doses (MTD) have been established in murine models ranging from 5–40 mg/kg depending on the specific derivative tested .
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
Half-Life | 32.7 minutes |
Maximum Tolerated Dose | 40 mg/kg |
Bioavailability | Moderate |
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
1. Antitumor Activity
Research has highlighted the antitumor potential of pyrrolo[3,2-d]pyrimidine derivatives. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of p53 and Bcl-2 proteins. The specific mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation.
2. Anti-inflammatory Properties
Compounds in this class have been shown to inhibit inflammatory responses by targeting specific kinases involved in cytokine signaling. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and psoriasis.
3. Antimicrobial Effects
The antimicrobial properties of pyrrolo[3,2-d]pyrimidine derivatives have been documented, with some studies reporting significant minimum inhibitory concentrations against various bacterial strains. This suggests their utility in developing new antibiotics.
Case Study 1: Anticancer Efficacy
A study conducted on HepG2 liver cancer cells demonstrated that methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate induced apoptosis with an IC50 value indicating effective cytotoxicity at low concentrations. The study revealed that the compound upregulated pro-apoptotic factors while downregulating anti-apoptotic proteins.
Case Study 2: Anti-inflammatory Effects
In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential application in treating chronic inflammatory conditions.
Comparative Analysis of Related Compounds
To provide context on the efficacy and applications of this compound, a comparative analysis with structurally related compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Pyrrolo[2,3-d]pyrimidine | Core pyrimidine structure | Antitumor, anti-inflammatory |
Thiazolo-pyrimidine derivatives | Thiazole ring addition | Antimicrobial |
Other pyrrolo derivatives | Variations in side chains | Diverse pharmacological effects |
Properties
IUPAC Name |
methyl 4-[[2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-34-14-6-13-29-17-27-23-21(18-7-4-3-5-8-18)15-30(24(23)25(29)32)16-22(31)28-20-11-9-19(10-12-20)26(33)35-2/h3-5,7-12,15,17H,6,13-14,16H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXGOHRHVWDGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.